molecular formula C9H13NO B1287492 3-(2-Aminopropan-2-yl)phenol

3-(2-Aminopropan-2-yl)phenol

Cat. No.: B1287492
M. Wt: 151.21 g/mol
InChI Key: IPFFRQCWICOBRN-UHFFFAOYSA-N
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Description

3-(2-Aminopropan-2-yl)phenol is a phenolic compound featuring a tertiary amine substituent at the meta position of the aromatic ring. Its molecular formula is C₉H₁₃NO, with a molecular weight of 151.21 g/mol (free base). The tertiary amine group (2-aminopropan-2-yl) confers unique steric and electronic properties, distinguishing it from primary or secondary amine analogs. The phenol moiety contributes hydrogen-bonding capacity, influencing solubility and reactivity.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

3-(2-aminopropan-2-yl)phenol

InChI

InChI=1S/C9H13NO/c1-9(2,10)7-4-3-5-8(11)6-7/h3-6,11H,10H2,1-2H3

InChI Key

IPFFRQCWICOBRN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=CC=C1)O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Positional Isomers

The following table summarizes key structural analogs and their properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Position Functional Groups Key Features
3-(2-Aminopropan-2-yl)phenol - C₉H₁₃NO 151.21 Meta (C3) Phenol, tertiary amine Tertiary amine enhances steric bulk
2-(2-Aminopropan-2-yl)phenol HCl - C₉H₁₃NO·HCl 187.67 Ortho (C2) Phenol, tertiary amine (HCl salt) Improved water solubility due to salt
3-Amino-2-methylphenol 53222-92-7 C₇H₉NO 123.15 Meta (C3), ortho (C2) Phenol, primary amine, methyl Smaller size; primary amine acidity
Tert-butyl N-[3-(2-aminopropan-2-yl)phenyl]carbamate 153117-08-9 C₁₄H₂₂N₂O₂ 250.34 Meta (C3) Carbamate-protected tertiary amine Stabilized amine for synthesis
Key Observations:
  • Substituent Position: The meta-substituted 3-(2-Aminopropan-2-yl)phenol exhibits distinct electronic effects compared to its ortho isomer (e.g., 2-(2-Aminopropan-2-yl)phenol HCl).
  • Amine Type: The tertiary amine in the target compound is less basic (pKa ~6–7) than the primary amine in 3-Amino-2-methylphenol (pKa ~9–10), affecting protonation states under physiological conditions .
  • Solubility : The hydrochloride salt of the ortho isomer () shows higher aqueous solubility than the free base form of the target compound, a critical factor in pharmaceutical formulations .

Physicochemical Properties

  • Hydrogen Bonding: The phenolic -OH and tertiary amine groups enable diverse hydrogen-bonding patterns.
  • Acidity: The meta-substituted phenol in the target compound likely has a pKa ~10, comparable to unsubstituted phenol (pKa ~9.95). Ortho-substituted analogs (e.g., 2-(2-Aminopropan-2-yl)phenol) may exhibit lower pKa due to steric inhibition of resonance stabilization .

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